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Safety and Toxicity Profile Comparison

The table below summarizes the key safety characteristics of ensartinib alongside other common ALK

inhibitors, based on network meta-analyses and clinical trial reports [1] [2] [3].

Grade
Distinctive/Treatment-Limiting
ALK-TKI Most Frequent AEs (All Grades) =3 AEs .
Toxicities
Rate
Ensartinib Rash (67.8%), elevated ALT 75.6% [3] Skin disorders (rash, pruritus) are a
(48.3%), pruritus (26.6%), nausea hallmark [2] [3].
(22.4%) [2].
Alectinib Increased blood bilirubin, increased 16.2% [3] Well-tolerated; lower rate of severe
creatine kinase, constipation, AEs [1] [3].
elevated ALT [2].
Brigatinib  Diarrhea, increased CPK, nausea, 63.7% [3] Early onset pulmonary toxicity
hypertension, cough [2]. (requires 7-day lead-in at lower

dose), hypertension [2].
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Grade
Distinctive/Treatment-Limiting
ALK-TKI Most Frequent AEs (All Grades) =3 AEs o
Toxicities
Rate
Ceritinib Diarrhea (85%), nausea, vomiting, 78.3% [3] High rates of gastrointestinal
elevated ALT/AST [2]. toxicity and hepatotoxicity [2] [3].
Crizotinib  Vision disorder, diarrhea, nausea, 46.4% [3] Visual disturbances, gastrointestinal
vomiting, edema [2]. issues, edema [2].
Lorlatinib  Hypercholesterolemia (70%), 91.6% [3] Metabolic AEs (hyperlipidemia,
hypertriglyceridemia (64%), edema weight gain); CNS effects (cognitive,
(55%), weight gain [2]. mood) [2] [3].

Efficacy Profile and Clinical Data

Ensartinib shows strong efficacy, particularly as a first-line treatment and in preventing central nervous

system (CNS) progression.

Clinical Setting Comparison Key Efficacy Outcomes

| First-Line (Advanced NSCLC) | Ensartinib vs. Crizotinib | PFS: 25.8 months vs. 12.7 months (HR 0.51)
[4]. Intracranial ORR: 63.6% vs. 21.1% (in pts with baseline brain mets) [4]. | | Adjuvant (Early-Stage,
post-resection) | Ensartinib vs. Placebo (after chemo) | DFS HR: 0.20 (95% CI 0.11-0.38), meaning an
80% reduction in recurrence risk [5]. | | Network Meta-Analysis Ranking | Among 8 ALKis for PFS |
Ensartinib was ranked highest for PFS (SUCRA 99.0%), followed by alectinib [1]. |

Key Experimental Protocols from Cited Studies

The safety and efficacy data in the tables above are derived from rigorous clinical trial designs.

o Study Cited (from [4]): eXalt3 Phase III Randomized Clinical Trial
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o Objective: Compare efficacy and safety of ensartinib versus crizotinib in patients with
advanced ALK-positive NSCLC who had not received prior ALK inhibitor treatment.

o Interventions: Patients were randomized 1:1 to receive either ensartinib (225 mg, orally, once
daily) or crizotinib (250 mg, orally, twice daily).

o Primary Endpoint: Progression-free survival (PFS) as assessed by a Blinded Independent
Review Committee (BIRC).

o Key Safety Assessments: Treatment-related adverse events (TRAES) were graded according
to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI
CTCAE). The analysis included rates of any-grade AEs, grade 3 or higher AEs, serious AES,
and AEs leading to dose reduction or discontinuation.

e Study Cited (from [1]): Network Meta-Analysis (NMA)

o Objective: Assess the comparative efficacy and safety of all available ALK inhibitors for
advanced ALK-positive NSCLC.

o Data Sources: Systematic search of PubMed, EMBASE, and the Cochrane Library for
randomized controlled trials (RCTs) up to March 2022.

o Statistical Analysis: A frequentist approach for network meta-analysis was used. Efficacy
(PFS) and safety (grade =3 TRAES) were compared across treatments. The Surface Under the
Cumulative Ranking Curve (SUCRA) was calculated to rank treatments (higher SUCRA
percentage indicates better performance).

o Safety Endpoint: The analysis specifically focused on the risk of grade >3 treatment-related
adverse events.

ALK Inhibition Pathway and Resistance Mechanisms

The following diagram illustrates the core signaling pathway targeted by ALK inhibitors and common

resistance mechanisms that next-generation drugs like ensartinib are designed to overcome.
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ALK-TKI Mechanism and Resistance

Mechanisms of Resistance to ALK-TKIs
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Interpretation and Clinical Context

o Safety in Context: While the rate of grade >3 AEs for ensartinib appears high (75.6%), it is crucial
to note that these events are often manageable with dose modifications and do not necessarily reflect
fatal or permanently disabling outcomes [2]. The high rate is influenced by the specific toxicity profile,
particularly the distinctive rash.

¢ A Distinctive Profile: The hallmark of ensartinib's safety profile is its high incidence of skin
reactions (rash and pruritus). This differs significantly from the metabolic issues of lorlatinib, the Gl
toxicity of ceritinib, and the visual disturbances of crizotinib [2] [3].

o Efficacy-Safety Balance: Ensartinib offers a compelling balance of superior progression-free
survival and potent intracranial activity with a toxicity profile that is distinct and often manageable.
This makes it a valuable option, especially for patients at high risk for brain metastases [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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